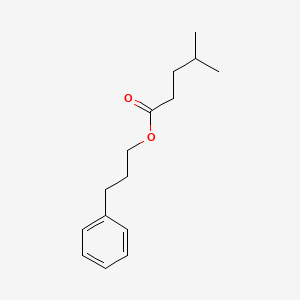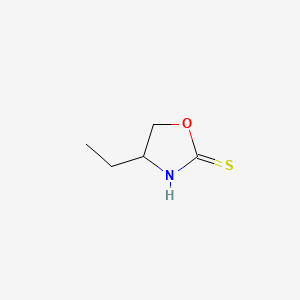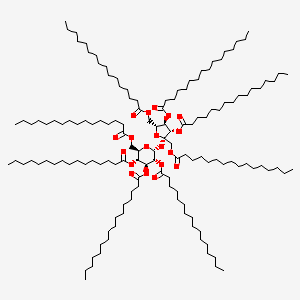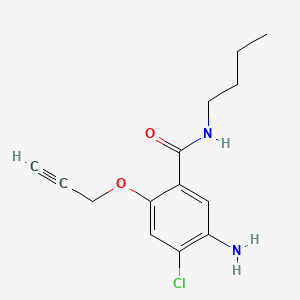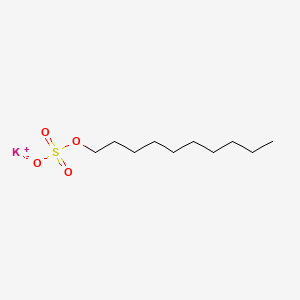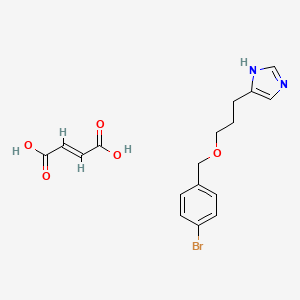
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzyl group linked to an imidazole ring via a propyl chain, with a fumarate counterion. The presence of the bromobenzyl group and the imidazole ring imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate typically involves a multi-step process. One common synthetic route includes:
Etherification: The reaction of 4-bromobenzyl alcohol with 3-chloropropanol in the presence of a base to form 4-(3-(4-bromobenzyloxy)propyl) alcohol.
Imidazole Formation: The reaction of 4-(3-(4-bromobenzyloxy)propyl) alcohol with imidazole in the presence of a dehydrating agent to form 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole.
Salt Formation: The final step involves the reaction of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the imidazole ring or the bromobenzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity. The fumarate counterion may also play a role in stabilizing the compound and facilitating its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar bromobenzyl and heterocyclic structures.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: A cinnamic acid derivative with a bromobenzyl group.
Uniqueness
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate is unique due to its combination of a bromobenzyl group and an imidazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H19BrN2O5 |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
MCHRGXAJISGIRV-WLHGVMLRSA-N |
SMILES isomérico |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


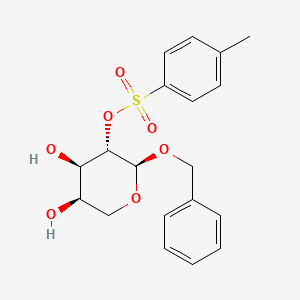



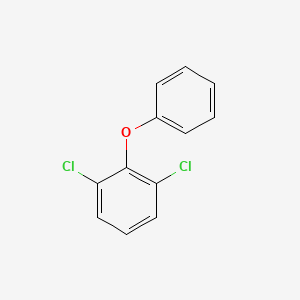
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
